molecular formula C20H17ClN6O3S2 B3006677 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 1396876-47-3

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No. B3006677
CAS RN: 1396876-47-3
M. Wt: 488.97
InChI Key: ZECCCTIURLDARB-UHFFFAOYSA-N
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Description

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClN6O3S2 and its molecular weight is 488.97. The purity is usually 95%.
BenchChem offers high-quality 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Compounds structurally similar to "2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide" have been investigated for their herbicidal properties. These compounds, known as pyrimidinylthiobenzoates, target acetohydroxyacid synthase (AHAS), which is crucial in branched-chain amino acid biosynthesis in plants. Advanced studies using molecular docking, comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) have been applied to understand the interactions of these compounds with AHAS, leading to the development of herbicides (He, Li, Zhu, Xi, Niu, Wan, Zhang, & Yang, 2007).

Antimicrobial Properties

Research has been conducted on novel heterocyclic compounds, including those similar to "2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide", for their potential as antimicrobial agents. These compounds are designed to incorporate sulfamoyl moieties and have shown promising results in in vitro antibacterial and antifungal activity tests (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antitumor Applications

Some compounds structurally related to the one have been explored for their antitumor activity. These include various derivatives such as acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives. Studies have shown that some of these compounds can be more effective than traditional drugs like doxorubicin in inhibiting tumor growth (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).

Anticonvulsant Effects

Compounds containing a sulfonamide thiazole moiety, which are structurally related to "2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide", have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds have shown significant effects in protecting against convulsions induced by picrotoxin (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Antibacterial Synthesis

Research has also focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, similar in structure to the compound , for use as antibacterial agents. These studies have led to the creation of compounds with high antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).

properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3S2/c1-27(20-25-18-15(21)4-2-5-16(18)31-20)12-17(28)24-13-6-8-14(9-7-13)32(29,30)26-19-22-10-3-11-23-19/h2-11H,12H2,1H3,(H,24,28)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECCCTIURLDARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide

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